molecular formula C17H27N5O3S B11656871 2-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

2-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B11656871
M. Wt: 381.5 g/mol
InChI Key: XJKZNIJXIRHEMM-UHFFFAOYSA-N
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Description

2-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound belonging to the purine derivative family. This compound is characterized by its unique structure, which includes a purine ring substituted with various functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the octyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include alkyl halides, thiols, and amides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Properties

Molecular Formula

C17H27N5O3S

Molecular Weight

381.5 g/mol

IUPAC Name

2-(1,3-dimethyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetamide

InChI

InChI=1S/C17H27N5O3S/c1-4-5-6-7-8-9-10-22-13-14(19-16(22)26-11-12(18)23)20(2)17(25)21(3)15(13)24/h4-11H2,1-3H3,(H2,18,23)

InChI Key

XJKZNIJXIRHEMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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